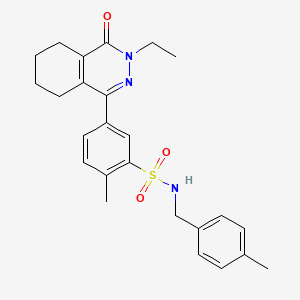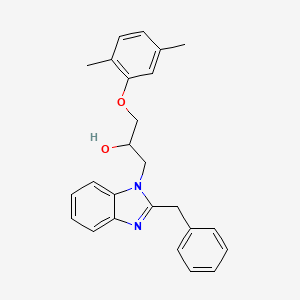![molecular formula C23H18FN3O3 B11311385 N-benzyl-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11311385.png)
N-benzyl-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using a halogenation reaction.
Attachment of the phenoxy group: This can be done through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a phenol derivative.
Formation of the acetamide linkage: This involves the reaction of the phenoxy derivative with benzylamine under appropriate conditions to form the final acetamide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the fluorophenyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Reduced oxadiazole or fluorophenyl derivatives.
Substitution: Various substituted phenoxy or oxadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Possible applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-benzyl-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets within cells. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The phenoxy and acetamide linkages contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
- N-benzyl-2-(2-tert-butyl-phenoxy)-acetamide
- N-butyl-2-phenoxy-acetamide
- 2-(2-tert-butyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide
Comparison: N-benzyl-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the fluorophenyl group, which can significantly enhance its biological activity compared to similar compounds. The oxadiazole ring also provides a versatile scaffold for further modifications, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C23H18FN3O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-benzyl-2-[2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H18FN3O3/c24-19-12-6-4-10-17(19)23-26-22(27-30-23)18-11-5-7-13-20(18)29-15-21(28)25-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28) |
InChI Key |
RVDVZIDEQQOISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11311302.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11311311.png)
![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11311321.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11311326.png)
![5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11311330.png)

![2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11311351.png)
![N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11311353.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11311359.png)
![2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11311362.png)

![2-{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11311375.png)
![1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11311377.png)
![N-(4-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11311384.png)
